molecular formula C11H10N4O2S B14364023 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 92132-62-2

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid

Cat. No.: B14364023
CAS No.: 92132-62-2
M. Wt: 262.29 g/mol
InChI Key: RPWVOSVFCVTFHC-UHFFFAOYSA-N
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Description

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a hydrazinylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the hydrazinylmethylidene group and the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and hydrazinylmethylidene group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities.

    Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 3-nitrobenzoic acid.

Uniqueness

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylmethylidene group, in particular, allows for unique interactions with biological targets, setting it apart from other thiazole or benzoic acid derivatives.

Properties

CAS No.

92132-62-2

Molecular Formula

C11H10N4O2S

Molecular Weight

262.29 g/mol

IUPAC Name

3-[2-(hydrazinylmethylideneamino)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C11H10N4O2S/c12-14-6-13-11-15-9(5-18-11)7-2-1-3-8(4-7)10(16)17/h1-6H,12H2,(H,16,17)(H,13,14,15)

InChI Key

RPWVOSVFCVTFHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N=CNN

Origin of Product

United States

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